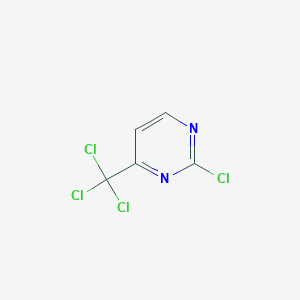

2-Chloro-4-(trichloromethyl)pyrimidine

概要

説明

2-Chloro-4-(trichloromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines has been described in the literature . The method involves a convenient two-step one-pot synthesis starting from 2-(trichloromethyl)-1,3-diazabutadienes .Molecular Structure Analysis

The molecular structure of this compound has been investigated in several studies . The compound has a molecular weight of 182.53 .Chemical Reactions Analysis

This compound has been used in various chemical reactions . For instance, it may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a refractive index of 1.447 , a boiling point of 60 °C/10 mmHg , and a density of 1.513 g/mL at 25 °C .科学的研究の応用

1. Anticancer Potential

2-Chloro-4-(trichloromethyl)pyrimidine, as part of the pyrimidine-based chemical architectures, exhibits diverse pharmacological activities, including significant anticancer properties. This compound, through its ability to interact with various enzymes, receptors, and targets, has shown potential in cell-killing effects. Recent patent literature, especially from 2009 to 2014, indicates that pyrimidine-based anticancer agents are a focal point of current research, suggesting their prominent role as future drug candidates (Kaur et al., 2014).

2. Tautomeric Equilibria and Molecular Interactions

Research highlights the change in tautomeric equilibria of pyrimidine bases due to environmental interactions, demonstrating the influence of molecular interactions on the stability of oxo and hydroxy tautomeric forms. These findings are crucial for understanding the molecular dynamics and stability of pyrimidine derivatives, offering insights into their biological implications and potential applications in various scientific fields (Person et al., 1989).

3. Optical Sensors and Biological Applications

Pyrimidine derivatives are recognized for their role in synthesizing optical sensors, besides their biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. The comprehensive literature from 2005 to 2020 encompasses various pyrimidine-based optical sensors, highlighting their significance in sensing materials and biological applications (Jindal & Kaur, 2021).

4. Anti-Inflammatory Activities and Structure-Activity Relationships

Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties. Literature studies emphasize the potent anti-inflammatory effects of numerous pyrimidines, attributing these effects to their interaction with vital inflammatory mediators. This body of research also discusses the structure–activity relationships (SARs) of various pyrimidines, providing insights for the development of novel pyrimidine analogs as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

作用機序

Target of Action

It’s known that pyrimidine derivatives can interact with various biological targets, influencing numerous biochemical processes . The specific target may depend on the chemical substitutions on the pyrimidine ring .

Mode of Action

The mode of action of 2-Chloro-4-(trichloromethyl)pyrimidine involves its interaction with its targets, leading to changes at the molecular level . This compound can serve as a source for a wide variety of other substituted pyrimidines through nucleophilic substitution reactions . The specific mode of action can vary depending on the target and the biochemical context.

Biochemical Pathways

It’s known that pyrimidine derivatives can influence various biochemical pathways . The specific pathways affected would depend on the compound’s targets and the cellular context.

Result of Action

It’s known that pyrimidine derivatives can have various effects at the molecular and cellular levels . The specific effects would depend on the compound’s targets and the cellular context.

Safety and Hazards

将来の方向性

Pyrimidines, including 2-Chloro-4-(trichloromethyl)pyrimidine, have been used in the agrochemical and pharmaceutical industries . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . It is expected that many novel applications of this compound will be discovered in the future .

生化学分析

Biochemical Properties

2-Chloro-4-(trichloromethyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nucleophilic substitution reactions, where it acts as an electrophile, reacting with nucleophiles such as amines, thiols, and alcohols . These interactions can lead to the formation of various substituted pyrimidine derivatives, which are of interest in medicinal chemistry for their potential therapeutic properties.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, leading to apoptosis or programmed cell death . This is particularly relevant in the context of cancer research, where compounds that can selectively target and kill cancer cells are highly sought after.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it has been shown to inhibit certain enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of cell growth and proliferation, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing toxic side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination from the body . The compound can also affect metabolic flux and alter the levels of various metabolites, impacting cellular energy production and overall metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and accumulation in target cells . These interactions are essential for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and determine its overall biological effects.

特性

IUPAC Name |

2-chloro-4-(trichloromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl4N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWQGPMDTJANOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(Cl)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282031 | |

| Record name | 2-Chloro-4-(trichloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

701-28-0 | |

| Record name | 2-Chloro-4-(trichloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(trichloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,6R,8S,9S,10R,12R,13R,16R)-8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B3037949.png)

![5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3037962.png)

![(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3037965.png)